molecular formula C12H14BrN3O2 B13972078 tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate

tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate

Cat. No.: B13972078
M. Wt: 312.16 g/mol
InChI Key: BRAGKNLOOPRNKL-UHFFFAOYSA-N
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Description

Tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

Molecular Formula

C12H14BrN3O2

Molecular Weight

312.16 g/mol

IUPAC Name

tert-butyl N-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate

InChI

InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)16-9-6-15-10-8(9)4-7(13)5-14-10/h4-6H,1-3H3,(H,14,15)(H,16,17)

InChI Key

BRAGKNLOOPRNKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CNC2=C1C=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate typically involves the following steps:

Industrial Production Methods

Scientific Research Applications

Tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate is unique due to its specific substitution pattern and the presence of the tert-butyl carbamate group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds .

Biological Activity

Tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate is an organic compound notable for its structural features, including a tert-butyl group and a bromo-substituted pyrrolo[2,3-b]pyridine moiety. Its molecular formula is C13H15BrN2O2C_{13}H_{15}BrN_2O_2, with a molecular weight of 316.19 g/mol. This compound has garnered attention for its potential biological activities, particularly as a protein kinase inhibitor, which makes it a candidate for therapeutic applications in cancer research.

Protein Kinase Inhibition

Research indicates that this compound exhibits significant activity as a protein kinase inhibitor. Protein kinases are crucial in various signaling pathways that regulate cell proliferation and survival. The compound's ability to interact with specific molecular targets positions it as a promising candidate in the development of targeted cancer therapies.

Binding Affinity Studies
Studies utilizing techniques such as surface plasmon resonance and fluorescence polarization have assessed the binding affinity of this compound to various protein targets. These studies are essential for understanding the compound's efficacy and optimizing its therapeutic potential while minimizing off-target effects.

Technique Purpose
Surface Plasmon ResonanceAssess binding kinetics and affinities
Fluorescence PolarizationMeasure binding interactions

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound Name CAS Number Similarity Index Unique Features
Tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate748812-61-50.86Methyl substitution at position 3
Tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate226085-17-20.82Carboxylate instead of carbamate
Tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate1207175-73-20.82Hydroxy group at position 3
Tert-butyl (4-bromopyridin-2-yl)carbamate207799-10-80.86Bromine at position 4

Case Study: Inhibition of Specific Kinases

In a study examining the inhibition of specific kinases involved in cancer proliferation, this compound demonstrated an IC50 value indicating potent inhibitory activity against the target kinase. This suggests that the compound could effectively reduce cell viability in cancer cell lines.

Case Study: Structural Activity Relationship (SAR)

A structural activity relationship analysis revealed that modifications to the pyrrolo[2,3-b]pyridine structure could enhance or diminish biological activity. For instance, substituents at specific positions on the pyridine ring significantly influenced binding affinity and selectivity toward different protein targets.

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